molecular formula C15H15N3O4 B1351804 Methyl 6-amino-4-(4-hydroxyphenyl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carboxylate CAS No. 881041-96-9

Methyl 6-amino-4-(4-hydroxyphenyl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carboxylate

Cat. No.: B1351804
CAS No.: 881041-96-9
M. Wt: 301.3 g/mol
InChI Key: NDEIJXLJDIKSLH-UHFFFAOYSA-N
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Description

Methyl 6-amino-4-(4-hydroxyphenyl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carboxylate is a heterocyclic compound belonging to the pyranopyrazole family. Its structure features:

  • A pyrano[2,3-c]pyrazole core fused with a 1,4-dihydropyran ring.
  • A methyl ester group at position 5, which modulates solubility and metabolic stability.
  • A methyl group at position 3 and an amino group at position 6, enhancing steric and electronic interactions.

Its structural versatility makes it a scaffold for pharmaceutical and materials science applications.

Properties

IUPAC Name

methyl 6-amino-4-(4-hydroxyphenyl)-3-methyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N3O4/c1-7-10-11(8-3-5-9(19)6-4-8)12(15(20)21-2)13(16)22-14(10)18-17-7/h3-6,11,19H,16H2,1-2H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDEIJXLJDIKSLH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(C(=C(OC2=NN1)N)C(=O)OC)C3=CC=C(C=C3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 6-amino-4-(4-hydroxyphenyl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carboxylate typically involves a multicomponent reaction. One common method includes the reaction of phenylhydrazine, aldehyde, ethyl acetoacetate, and malononitrile under reflux conditions . The reaction is usually catalyzed by a base such as piperidine or (S)-proline .

Industrial Production Methods

Industrial production methods for this compound often utilize eco-friendly catalysts and solvents to enhance yield and reduce environmental impact. For example, the use of Amberlyst-70 as a heterogeneous catalyst has been reported to offer a simple reaction workup and valuable eco-friendly attributes .

Chemical Reactions Analysis

Types of Reactions

Methyl 6-amino-4-(4-hydroxyphenyl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carboxylate undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: It can undergo nucleophilic substitution reactions, particularly at the amino and hydroxyl groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and alcohols. Reaction conditions typically involve controlled temperatures and pH levels to ensure optimal yields.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.

Scientific Research Applications

Structure and Composition

The compound belongs to the class of pyranopyrazoles, characterized by a fused ring system that includes both pyran and pyrazole moieties. Its molecular formula is C14H16N4O3C_{14}H_{16}N_4O_3, with a molecular weight of 288.31 g/mol. The structure allows for various chemical reactions, including oxidation, reduction, and substitution.

Reactivity

Methyl 6-amino-4-(4-hydroxyphenyl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carboxylate can undergo:

  • Oxidation : Leading to the formation of oxides.
  • Reduction : Producing different reduced forms.
  • Substitution : Particularly at amino and hydroxyl groups, allowing for the synthesis of derivatives that may enhance its biological activity .

Antioxidant Properties

Research indicates that compounds in the dihydropyridine family exhibit significant antioxidant activities. This compound has been shown to inhibit lipid peroxidation and reduce reactive oxygen species (ROS) levels in vitro . This property is crucial for developing therapeutic agents aimed at oxidative stress-related diseases.

Anticancer Potential

The compound demonstrates promising anticancer properties. In vitro studies have shown that it can induce cytotoxic effects on various cancer cell lines. For instance, it has been evaluated alongside other pyrazole derivatives for their ability to inhibit cell proliferation in colorectal cancer models . The mechanism of action is believed to involve interaction with cellular targets such as topoisomerase enzymes, leading to DNA damage and subsequent cell cycle arrest.

Anti-inflammatory Effects

This compound has also been reported to exhibit anti-inflammatory properties. It can modulate inflammatory pathways by inhibiting pro-inflammatory cytokines and enzymes involved in the inflammatory response .

Drug Development

Due to its diverse biological activities, this compound is being explored as a potential lead in drug development for various conditions:

  • Cancer Therapy : Its ability to target cancer cells makes it a candidate for further development as an anticancer agent.
  • Antiviral Agents : Preliminary studies suggest potential antiviral activity, warranting further investigation .

Industrial Applications

In addition to its pharmaceutical potential, this compound is being utilized in the synthesis of new materials and chemical processes within the industry .

Study 1: Antioxidant Activity Evaluation

A study conducted on various dihydropyridine derivatives demonstrated that this compound exhibited superior radical scavenging activity compared to standard antioxidants like ascorbic acid. The evaluation was performed using the DPPH assay methodology .

Study 2: Cytotoxicity on Cancer Cell Lines

In another investigation focusing on colorectal cancer cells (RKO carcinoma), the compound showed significant cytotoxic effects. The study highlighted its potential as a chemotherapeutic agent due to its ability to induce apoptosis in cancer cells through specific molecular pathways .

Mechanism of Action

The mechanism of action of Methyl 6-amino-4-(4-hydroxyphenyl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carboxylate involves its interaction with specific molecular targets and pathways. For instance, it may bind to DNA and interact with enzymes such as topoisomerase, leading to DNA double-strand breaks and cell cycle arrest . This mechanism is particularly relevant in its anticancer activity.

Comparison with Similar Compounds

Substituent Effects on the Aromatic Ring

The 4-hydroxyphenyl group in the target compound distinguishes it from analogs with varied aryl substituents. Key comparisons include:

Compound Substituent on Aryl Ring Functional Group at C5 Key Properties/Activities Reference
Target compound 4-hydroxyphenyl Methyl ester Under investigation
6-amino-4-(4-methoxyphenyl)-3-methyl... 4-methoxyphenyl Carbonitrile Precursor for oxazine derivatives
AMDPC 2-hydroxyphenyl Carbonitrile Anti-cancer activity (BCAP-37 cells)
4-(4-chloro-5-methoxy-2-((4-(trifluoromethyl)benzyl)oxy)phenyl) Chloro, methoxy, trifluoromethyl benzyloxy Carbonitrile PDE2 inhibition (IC₅₀ = 44 nM)
6-amino-4-(4-nitrophenyl)-3-methyl... 4-nitrophenyl Carbonitrile High thermal stability

Key Observations :

  • Electron-Donating vs. Withdrawing Groups : Methoxy (electron-donating) and nitro (electron-withdrawing) groups alter electronic density, affecting reactivity and binding to biological targets. For example, the trifluoromethyl group in enhances lipophilicity and metabolic resistance.
  • Substituent Complexity : Bulky groups (e.g., trifluoromethyl benzyloxy in ) improve target specificity but may reduce solubility.

Functional Group Variations at Position 5

The methyl ester group in the target compound contrasts with carbonitrile or carboxamide derivatives:

Compound Functional Group at C5 Key Properties Reference
Target compound Methyl ester Ester hydrolysis potential
6-amino-4-(aryl)-3-methyl...-carbonitrile Carbonitrile High yield (up to 90% ), stability
6-amino-4-(2-chloro-5-nitrophenyl)-...carboxamide Carboxamide Crystallizes in water (m.p. 175–176°C)

Key Observations :

  • Carbonitrile vs. Ester : Carbonitrile derivatives are frequently synthesized via MCRs with high yields (e.g., 83–90% for fluorophenyl and methoxyphenyl analogs ). The methyl ester in the target compound may offer improved hydrolytic stability compared to ethyl esters (e.g., ), which are more lipophilic.
  • Biological Implications : Carboxamide derivatives (e.g., ) may exhibit enhanced solubility and hydrogen-bonding capacity, favoring interactions with enzymes like PDE2 .

Key Observations :

  • Green Chemistry : Lime juice as a catalyst offers eco-friendly advantages but may require optimization for ester derivatives.
  • Microwave Assistance : Reduces reaction times (e.g., 15–20 minutes ) compared to conventional heating.

Thermodynamic and Stability Data

  • Isomeric Stability: The dihydro form of 6-amino-4-(p-chlorophenyl)-3-phenyl...carbonitrile (1q) is 4.60 kcal/mol more stable than its isomer, highlighting the importance of ring conformation .
  • Thermal Stability : Nitrophenyl-substituted analogs exhibit high melting points (e.g., 200–203°C for 3h ), suggesting robust crystalline packing.

Biological Activity

Methyl 6-amino-4-(4-hydroxyphenyl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carboxylate is a compound that has garnered attention for its diverse biological activities. This article reviews its pharmacological properties, synthesis methods, and potential applications in medicine.

Chemical Structure and Properties

The molecular formula of this compound is C14H12N4O3C_{14}H_{12}N_4O_3 with a molecular weight of approximately 284.27 g/mol. The compound features a pyrano-pyrazole framework which is known for its biological significance.

Synthesis

The synthesis of this compound has been explored using various methods. A notable approach involves the use of ionic liquid catalysts under microwave irradiation, which enhances yield and reduces reaction times. This method not only improves efficiency but also aligns with green chemistry principles by minimizing waste and energy consumption .

Anticancer Properties

Research indicates that derivatives of the pyrazole scaffold exhibit significant anticancer activity. For instance, compounds structurally related to this compound have shown promising results against various cancer cell lines, including HepG2 (liver cancer) and HeLa (cervical cancer) cells. In vitro studies demonstrated that specific derivatives can inhibit cell proliferation effectively while exhibiting low toxicity towards normal fibroblasts .

Antioxidant Activity

The antioxidant properties of this compound have been evaluated through several assays. The presence of hydroxyl groups in the structure enhances its ability to scavenge free radicals, thereby potentially offering protective effects against oxidative stress-related diseases .

Other Pharmacological Activities

Besides its anticancer and antioxidant properties, this compound exhibits a range of other biological activities:

  • Antimicrobial Activity : Some derivatives have shown effectiveness against bacterial and fungal strains.
  • Anti-inflammatory Effects : The compound has been reported to reduce inflammation in various models.
  • Antidiabetic Potential : Certain studies suggest that it may help in regulating blood glucose levels .

Case Studies

Several studies have documented the biological activity of similar compounds:

  • Anticancer Activity : A study on amino-pyrazoles highlighted their effectiveness against multiple tumor cell lines with minimal toxicity to healthy cells .
  • Antioxidant Properties : Research has shown that modifications in the pyrazole structure can significantly enhance antioxidant activity .
  • Pharmacological Profiles : A review on substituted pyrazoles noted their broad spectrum of biological activities including analgesic and anti-inflammatory effects .

Q & A

Q. Advanced

  • Antioxidant activity : DPPH radical scavenging assays (IC50 values) assess hydrogen-donating capacity. Pyrimidine moieties and NH/OH groups enhance activity .
  • Anticancer potential : Cyclin-dependent kinase 1 (CDK1) inhibition assays in breast cancer cells (e.g., MCF-7) via flow cytometry and Western blotting .
  • PPARγ agonism : Transcriptional activation assays using luciferase reporters identify partial agonists, with EC50 values guiding SAR studies .

How does the hydroxyphenyl substituent influence reactivity and bioactivity?

Q. Advanced

  • Synthetic reactivity : The hydroxyl group facilitates H-bonding with catalysts (e.g., HMS-supported Ni(II)), accelerating cyclization .
  • Biological interactions : The 4-hydroxyphenyl moiety enhances solubility and binding to targets like PPARγ via π-π stacking and H-bonding .
  • Comparative studies : Replace with chlorophenyl or methoxyphenyl groups to quantify electronic effects on bioactivity .

What are the challenges in scaling up pyranopyrazole synthesis?

Q. Advanced

  • Catalyst recovery : Nanocatalysts (e.g., HMS-Ni(II)) require immobilization to prevent leaching during large-scale reactions .
  • Purification : Recrystallization from ethanol/water mixtures (3:1 v/v) removes unreacted malononitrile and aldehydes .
  • Byproduct control : Optimize stoichiometry (1:1 aldehyde:malononitrile) and reaction time (<2 hours) to minimize dimerization .

How is computational chemistry applied to pyranopyrazole research?

Q. Advanced

  • Docking studies : Predict binding modes with PPARγ or CDK1 using AutoDock Vina, guided by X-ray crystallography data .
  • DFT calculations : Analyze charge distribution (e.g., NBO analysis) to explain regioselectivity in MCRs .
  • MD simulations : Assess stability of catalyst-substrate complexes in aqueous vs. solvent-free conditions .

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